molecular formula C23H19F3N2O3 B284234 4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide

4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B284234
M. Wt: 428.4 g/mol
InChI Key: NVKAQFLXHIJDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide, also known as Boc-Lys(Tfa)-Phe-Ald, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide(Tfa)-Phe-Ald is a peptide aldehyde that functions as a reversible inhibitor of proteases. It works by binding to the active site of the protease, preventing it from cleaving its target substrate. This mechanism of action makes it a valuable tool for studying protease activity in vitro.
Biochemical and Physiological Effects:
4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide(Tfa)-Phe-Ald has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various proteases, including caspases, calpains, and cathepsins. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide(Tfa)-Phe-Ald is its specificity for proteases. This makes it a valuable tool for studying protease activity in vitro. However, its use is limited by its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for the use of 4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide(Tfa)-Phe-Ald in scientific research. These include the development of more potent and selective protease inhibitors, the identification of new drug targets, and the use of 4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide(Tfa)-Phe-Ald in combination with other drugs or therapies. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide(Tfa)-Phe-Ald and its potential applications in drug discovery and development.

Synthesis Methods

4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide(Tfa)-Phe-Ald can be synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the protection of the amino group of lysine with a Boc (tert-butyloxycarbonyl) group. The second step involves the coupling of Tfa (trifluoroacetic acid) to the phenylalanine side chain. The third step involves the formation of an oxoethylene bridge between the lysine and phenylalanine residues. The final step involves the removal of the Boc group to obtain the final product.

Scientific Research Applications

4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide(Tfa)-Phe-Ald has been used in various scientific research applications, including drug discovery and development, peptide synthesis, and proteomics. It has been found to be a useful tool for studying protein-protein interactions, as well as for the identification of potential drug targets.

properties

Molecular Formula

C23H19F3N2O3

Molecular Weight

428.4 g/mol

IUPAC Name

4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C23H19F3N2O3/c24-23(25,26)18-7-4-8-19(13-18)28-22(30)17-9-11-20(12-10-17)31-15-21(29)27-14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,27,29)(H,28,30)

InChI Key

NVKAQFLXHIJDOF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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